molecular formula C38H22N4 B14102175 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile

3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile

Cat. No.: B14102175
M. Wt: 534.6 g/mol
InChI Key: AGNGQJPZMQTGIG-UHFFFAOYSA-N
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Description

3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile is a compound that belongs to the family of carbazole derivatives. It is known for its unique structure, which consists of two carbazole units attached to a biphenyl linker with cyano groups at the 3 and 5 positions. This compound is often used as an electron transporting host material in various applications, particularly in organic light-emitting diodes (OLEDs) due to its excellent film morphology and device thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile involves its ability to transport electrons efficiently. The cyano groups attached to the biphenyl core increase the ground-state dipole moment, enhancing the electron density of the orbitals. This makes the compound an effective electron transporting host material with deep HOMO/LUMO energy levels. The carbazole units also contribute to the compound’s stability and electron transporting properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile is unique due to the presence of cyano groups at the 3 and 5 positions, which significantly enhance its electron transporting properties and thermal stability compared to other similar compounds .

Properties

Molecular Formula

C38H22N4

Molecular Weight

534.6 g/mol

IUPAC Name

5-[3,5-di(carbazol-9-yl)phenyl]benzene-1,3-dicarbonitrile

InChI

InChI=1S/C38H22N4/c39-23-25-17-26(24-40)19-27(18-25)28-20-29(41-35-13-5-1-9-31(35)32-10-2-6-14-36(32)41)22-30(21-28)42-37-15-7-3-11-33(37)34-12-4-8-16-38(34)42/h1-22H

InChI Key

AGNGQJPZMQTGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C5=CC(=CC(=C5)C#N)C#N)N6C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

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